Product packaging for 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine(Cat. No.:CAS No. 52538-09-7)

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B3032798
CAS No.: 52538-09-7
M. Wt: 147.18 g/mol
InChI Key: OWKNQTHLYPTZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is a high-purity chemical compound supplied for research and development purposes. It is characterized by the CAS Number 52538-09-7, with a molecular formula of C 8 H 9 N 3 and a molecular weight of 147.18 g/mol [ citation:1 ]. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Research Applications and Scientific Value The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with a variety of biological targets [ citation:6 ]. This makes this compound a valuable building block for developing novel bioactive molecules. Research indicates that this class of compounds has significant pharmacological potential [ citation:6 ]. Notably, the imidazo[4,5-c]pyridine core is present in compounds investigated for their antitumor activity . For instance, it is a key structural component of 3-deazaneplanocin A (DZNep), a known inhibitor of histone methyltransferase EZH2, which is a promising target in oncology [ citation:6 ]. Furthermore, derivatives based on this scaffold have been explored as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) for cancer therapy [ citation:6 ]. Beyond oncology, the imidazo[4,5-c]pyridine motif is also being studied for its antimicrobial applications , particularly as inhibitors of glucosamine-6-phosphate synthase, a key enzyme for fungal cell wall synthesis [ citation:6 ]. Handling and Safety Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information. This compound may cause skin and eye irritation and may cause respiratory irritation [ citation:4 ]. It is recommended to be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B3032798 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine CAS No. 52538-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNQTHLYPTZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481909
Record name 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52538-09-7
Record name 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Imidazo 4,5 C Pyridine Core

Direct Synthesis Approaches to the Imidazo[4,5-c]pyridine Scaffold

The formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) framework is a common and effective strategy for synthesizing imidazo[4,5-c]pyridines.

A foundational and widely employed method for the synthesis of the imidazo[4,5-c]pyridine core is the condensation and subsequent cyclization of pyridine-3,4-diamines with various carbonyl-containing compounds. To specifically obtain 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine, the reaction would involve pyridine-3,4-diamine and a 1,2-dicarbonyl compound, namely 2,3-butanedione (B143835) (also known as diacetyl).

The reaction proceeds through the initial formation of a diimine intermediate by the condensation of the two amino groups of the pyridine-3,4-diamine with the two carbonyl groups of 2,3-butanedione. This is followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the final this compound product. The reaction conditions can vary, but it is often carried out in a suitable solvent and may be promoted by acidic or basic catalysts.

ReactantsReagents/ConditionsProduct
Pyridine-3,4-diamine, 2,3-ButanedioneAcid or base catalyst, suitable solventThis compound

This approach offers a straightforward and atom-economical route to the desired 2,3-disubstituted imidazo[4,5-c]pyridine scaffold.

Modern synthetic methodologies, particularly those employing transition metal catalysts, have provided powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed amidation reactions represent a versatile strategy for the formation of the imidazo[4,5-c]pyridine core. This approach typically involves the coupling of a suitably functionalized pyridine derivative, such as a halogenated aminopyridine, with an amide, followed by an intramolecular cyclization to form the imidazole ring.

For instance, a multi-step sequence can be envisioned starting from a protected 3-amino-4-chloropyridine. A copper-catalyzed amidation could introduce an N-aryl group, followed by a palladium-catalyzed amidation/cyclization to construct the fused imidazole ring. While not a direct route to this compound, this methodology is crucial for accessing a variety of substituted analogs of the core structure.

The regioselectivity of reactions involving precursors to the imidazo[4,5-c]pyridine scaffold is a critical aspect of their synthesis. In the context of using pyridine-3,4-diamine as a starting material, the differential reactivity of the 3- and 4-amino groups can be exploited to achieve regioselective functionalization. It has been demonstrated that the 3-amino group is generally more nucleophilic than the 4-amino group, which is deactivated by the pyridine ring nitrogen.

This difference in reactivity allows for the regioselective acylation of the 3-amino position. For example, treatment of pyridine-3,4-diamine with acetyl chloride under controlled conditions can lead to the selective formation of N-(4-aminopyridin-3-yl)acetamide. This mono-acylated intermediate can then be further manipulated and cyclized to form a 2-methyl-substituted imidazo[4,5-c]pyridine. While this specific example leads to a 2-methyl derivative, the principle of regioselective acylation is a key strategy in the synthesis of more complex and specifically substituted imidazo[4,5-c]pyridines.

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of imidazo[4,5-c]pyridines and their isomers, several green chemistry approaches have been explored. These include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

One such approach involves the use of tandem reactions in environmentally benign solvent systems like water-isopropanol mixtures. For example, a one-pot synthesis of substituted imidazo[4,5-b]pyridines (an isomeric form) has been developed from 2-chloro-3-nitropyridine, which involves a sequence of nucleophilic aromatic substitution, reduction, and heterocyclization. While this specific example is for an isomer, the principles of using greener solvents and one-pot procedures are applicable to the synthesis of the broader class of imidazopyridines, including the imidazo[4,5-c]pyridine scaffold.

Green Chemistry ApproachKey FeaturesRelevance to Imidazo[4,5-c]pyridine Synthesis
Tandem reactions in H2O-IPAEnvironmentally benign solvent system, one-pot procedurePotential for adaptation to the synthesis of imidazo[4,5-c]pyridine derivatives, reducing waste and improving efficiency.
Use of reusable catalystsHeterogeneous catalysts that can be recovered and reusedReduces catalyst waste and cost in the synthesis of the imidazo[4,5-c]pyridine core.

Derivatization Strategies for Imidazo[4,5-c]pyridine Analogs

Once the imidazo[4,5-c]pyridine core is synthesized, further functionalization can be carried out to produce a diverse range of analogs. N-alkylation and N-substitution are common derivatization strategies.

The imidazo[4,5-c]pyridine scaffold contains nitrogen atoms in both the imidazole and pyridine rings that can potentially be alkylated or substituted. The regioselectivity of these reactions is a key consideration. In the case of 2,3-disubstituted imidazo[4,5-c]pyridines, the nitrogen atoms at the 1- and 3-positions of the imidazole ring and the nitrogen at the 5-position of the pyridine ring are potential sites for substitution.

N-alkylation is typically carried out using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. For imidazo[4,5-c]pyridines, it has been observed that N-alkylation often occurs preferentially on the pyridine nitrogen.

For example, the alkylation of 2-substituted 5H-imidazo[4,5-c]pyridines with reagents like 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate in DMF has been shown to yield the N5-regioisomer as the major product. While specific studies on this compound are not detailed, these general findings for the parent scaffold provide a basis for predicting the likely outcome of its N-alkylation reactions.

SubstrateAlkylating AgentConditionsMajor Product
2-substituted 5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3, DMFN5-alkylated regioisomer

Functionalization at Exocyclic Positions

The functionalization of exocyclic groups, such as the methyl substituents in this compound, is a critical aspect of modifying the compound's physicochemical and biological properties. However, direct chemical transformations involving the exocyclic methyl groups on the imidazo[4,5-c]pyridine core are not extensively documented in scientific literature.

Research on related isomers, such as 2-methylimidazo[1,2-a]pyridine, indicates that exocyclic alkyl groups primarily influence the reactivity of the heterocyclic ring system itself. For instance, the presence of a methyl group can increase the electron density of the ring through positive inductive effects and hyperconjugation. researchgate.net This enhanced nucleophilicity generally directs electrophilic substitution reactions to positions on the core ring structure, such as the C3 position, rather than involving the methyl group in the reaction. researchgate.net While reactions like halogenation have been performed on 2-methylimidazo[1,2-a]pyridine, the substitution occurs on the imidazole ring, yielding 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides, with the methyl group remaining intact. researchgate.net

Strategies for the direct functionalization of the exocyclic methyl groups—such as oxidation to an aldehyde or carboxylic acid, halogenation to a halomethyl group, or condensation with aldehydes—remain a specialized area of investigation that is not widely reported for this particular scaffold.

Microwave-Assisted Synthetic Techniques for Imidazopyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the construction of heterocyclic scaffolds, including imidazopyridine derivatives. This method offers significant advantages over conventional heating, primarily through drastic reductions in reaction times, improved product yields, and often cleaner reaction profiles. nih.govsci-hub.se

The synthesis of the imidazo[4,5-c]pyridine core, which is central to this compound, typically involves the cyclocondensation of an appropriately substituted diaminopyridine with a carboxylic acid or its equivalent. nih.gov For instance, the reaction between 3,4-diaminopyridine (B372788) and a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a standard method for producing 2-substituted imidazo[4,5-c]pyridines. nih.gov The application of microwave irradiation to this type of reaction has been shown to be particularly effective, enhancing both the speed and efficiency of the cyclization process. nih.gov

Studies comparing conventional and microwave-assisted methods for the synthesis of various imidazopyridine isomers highlight the benefits of microwave technology. For example, the synthesis of substituted imidazo[1,2-a]pyridines via the condensation of 2-aminopyridine (B139424) with phenacyl bromide derivatives demonstrates a remarkable acceleration. sci-hub.se

Product TypeReactantsMethodReaction TimeYieldReference
Imidazo[1,2-a]pyridine (B132010)2-Aminopyridine + Phenacyl BromideConventional Heating (ThT)40–120 minutes~80% sci-hub.se
Imidazo[1,2-a]pyridine2-Aminopyridine + Phenacyl BromideMicrowave Irradiation (MW)1 minute~88% sci-hub.se
Imidazo[1,2-a]pyridine2-Aminopyridine + α-BromoketoneConventional HeatingNot SpecifiedNot Specified acs.org
Imidazo[1,2-a]pyridine2-Aminopyridine + α-BromoketoneMicrowave Irradiation (in H₂O-IPA)Not SpecifiedExcellent acs.org
Imidazo[1,5-a]pyridinium SaltImidazo[1,5-a]pyridine (B1214698) + IodoethaneMicrowave Irradiation50 minutes41–48% mdpi.com

These catalyst-free and often green solvent-based protocols under microwave irradiation represent an efficient and environmentally benign approach for accessing the core structures of pharmacologically relevant imidazopyridines. acs.org The synthesis of the title compound, this compound, could theoretically be achieved by applying these microwave-assisted methodologies, for example, through the condensation of 3-methyl-pyridine-4,5-diamine with an appropriate acetylating agent.

Structure Activity Relationship Sar Studies of Imidazo 4,5 C Pyridine Derivatives

Exploration of Substituent Effects on Biological Efficacy

The biological efficacy of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of various substituents. For instance, in the pursuit of potent poly(ADP-ribose) polymerase (PARP) inhibitors, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed. These studies revealed that cyclic amine substitutions significantly influenced their inhibitory activity. researchgate.net One derivative, featuring a 1-propylpiperidin-4-yl group, demonstrated strong inhibition against the PARP-1 enzyme. researchgate.net

In another study focusing on imidazo[1,2-a]pyridine (B132010) derivatives as c-Met inhibitors, the introduction of polar groups on a 6-phenyl substituent was found to have a considerable impact on cellular activity. nih.gov Specifically, benzonitrile (B105546) analogues showed improved c-Met inhibition. nih.gov Conversely, incorporating polar groups like an ethanolic or a piperidine (B6355638) group on a pyrazole (B372694) substituent led to a decrease in cellular potency. nih.gov

Further research on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors for glioblastoma identified several compounds with potential submicromolar inhibition. nih.gov The antiproliferative potency of these compounds was evaluated against various glioblastoma cell lines. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of selected imidazo[4,5-c]pyridine and related derivatives, illustrating the impact of different substituents on their biological efficacy.

CompoundTargetIC50 (nM)Cell LineReference
XZ-120312 (11a) PARP-18.6- researchgate.net
16d c-Met-EBC-1 (106.7 nM) nih.gov
16f c-Met-EBC-1 (145.0 nM) nih.gov
22e c-Met Kinase3.9EBC-1 (45.0 nM) nih.gov

Positional Isomerism and its Impact on Activity Profiles

The arrangement of atoms within the imidazopyridine core structure, known as positional isomerism, plays a crucial role in determining the biological activity of these compounds. The fusion of the imidazole (B134444) ring to the pyridine (B92270) ring can result in various isomers, such as imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,2-a]pyridines. nih.gov These isomers, while structurally similar, can exhibit distinct pharmacological profiles.

For example, studies have compared the anticancer activities of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. nih.gov Research into potential anticancer agents has involved the synthesis of both ring systems to evaluate how the nitrogen placement in the pyridine ring affects their efficacy. nih.gov While specific comparative data on the biological activity of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine and its direct positional isomers is not extensively detailed in the provided context, the broader principle of positional isomerism significantly influencing activity is well-established within the imidazopyridine class.

The development of antiviral agents has also highlighted the importance of isomeric forms. For instance, certain imidazo[4,5-c]pyridine derivatives have been tested for their activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov The specific arrangement of the fused rings is critical for interaction with viral targets like RNA-dependent RNA polymerase. nih.gov

The table below illustrates the activity of different imidazopyridine isomers against various biological targets.

Isomer ClassCompound ExampleTarget/ActivityKey FindingReference
Imidazo[4,5-c]pyridineDerivative 27Bovine Viral Diarrhea Virus (BVDV)Highly active and selective nih.gov
Imidazo[4,5-b]pyridineCompound 10Colon CarcinomaStrong antiproliferative activity (IC50 0.4 µM) mdpi.comresearchgate.net
Imidazo[1,2-a]pyridineCompound 28eNek2Good proliferation inhibitory activity (IC50 38 nM) documentsdelivered.com

Ligand Design and Optimization for Specific Biological Targets

The rational design and optimization of ligands based on the imidazo[4,5-c]pyridine scaffold are key strategies for developing potent and selective inhibitors for specific biological targets. This process often involves computational methods, such as molecular docking, to understand the binding interactions between the ligand and the target protein.

For the development of PARP-1 inhibitors, a bioisosteric replacement approach was used, where the phenyl ring of a known inhibitor was replaced with the imidazo[4,5-c]pyridine scaffold. researchgate.net Docking studies of the resulting compounds revealed crucial hydrogen-bonding interactions with amino acids Ser904 and Gly863 in the active site of PARP-1, which are essential for ligand binding. researchgate.net These compounds also engaged in hydrophobic interactions with other key amino acid residues. researchgate.net

In the design of Nek2 inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. documentsdelivered.com Structure-activity relationship analysis of these compounds led to the identification of a derivative with significant proliferation inhibitory activity. documentsdelivered.com Similarly, new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for the potential treatment of glioblastoma. nih.gov Molecular dynamics simulations were used to investigate the possible binding patterns of the most active compound in the ATP binding site of SFKs. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also been employed to understand the structural basis for the inhibitory activity of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives against VEGFR-2 kinase, a target for anticancer drugs. nih.gov These models help in designing new compounds with enhanced inhibitory activity. nih.gov

Mechanistic Aspects of Molecular Interactions and Biological Function of Imidazo 4,5 C Pyridine Derivatives

Interactions with Biomolecular Targets

Imidazo[4,5-c]pyridine derivatives exert their biological effects through direct interactions with crucial biomolecules. These interactions are fundamental to their therapeutic potential and have been the subject of extensive research.

A primary mechanism of action for many imidazo[4,5-c]pyridine derivatives is the inhibition of enzymes that play critical roles in disease pathogenesis.

Protein kinases are a major class of enzymes targeted by imidazo[4,5-c]pyridine derivatives due to their central role in cell signaling and proliferation.

Src Family Kinases (SFKs): Certain imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases, which are implicated in the progression of glioblastoma multiforme (GBM). nih.gov Compounds such as 1d, 1e, 1q, and 1s demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Molecular dynamics simulations have suggested that these compounds bind within the ATP binding site of SFKs, highlighting a potential mechanism for their anticancer activity. nih.gov

Cyclin-dependent kinases (CDKs): While specific studies on 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine are not detailed, the broader class of imidazopyridines is known to target CDKs, which are key regulators of the cell cycle.

Bruton's Tyrosine Kinase (BTK): The imidazopyridine scaffold is being explored for the development of BTK inhibitors, which are important in the treatment of B-cell malignancies.

Aurora Kinases and FLT3: Optimization of an imidazo[4,5-b]pyridine series led to the discovery of a potent dual inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.org Compound 27e was identified as a preclinical development candidate for acute myeloid leukemia (AML), exhibiting strong inhibitory activity against both wild-type and mutant forms of FLT3. nih.govacs.org

TYK2: The development of imidazo[4,5-c]pyridine derivatives as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is an active area of research for the treatment of autoimmune diseases.

c-Met Kinase: A series of 3H-imidazo[4,5-b]pyridines were identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.gov The imidazolopyridine ring was selected as a novel hinge-binding scaffold for c-Met, and subsequent derivatives showed excellent enzymatic and cellular activities. nih.gov

PI3Kα: Imidazo[1,2-a]pyridine (B132010) derivatives have been designed as inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently overactivated in cancer. semanticscholar.org Compound 35 was identified as a nanomolar inhibitor of PI3Kα and demonstrated antiproliferative activity in cancer cells. semanticscholar.org

Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives

Derivative Class Target Kinase(s) Key Findings
Imidazo[4,5-c]pyridin-2-ones Src, Fyn Submicromolar inhibition; potential for GBM treatment. nih.gov
Imidazo[4,5-b]pyridines Aurora A, Aurora B, FLT3 Dual inhibition; preclinical candidate for AML. nih.govacs.org
3H-Imidazo[4,5-b]pyridines c-Met Potent enzymatic and cellular activity. nih.gov

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several imidazopyridine derivatives have been shown to interfere with tubulin polymerization. nih.govrsc.orgresearchgate.net

Imidazo[4,5-b]pyridine-derived acrylonitriles have been synthesized and shown to have a strong antiproliferative effect on various cancer cell lines. researchgate.net Immunofluorescence staining and tubulin polymerization assays confirmed that tubulin is the primary target for these compounds. researchgate.net Computational analysis suggested that these molecules bind to an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with polymerization. researchgate.net

Hybrids of imidazo[1,5-a]pyridine (B1214698) and benzimidazole (B57391) have also been developed as inhibitors of tubulin polymerization. rsc.org Compounds 5d and 5l showed significant cytotoxic activity and were found to arrest the cell cycle at the G2/M phase. rsc.org Molecular docking studies indicated that these compounds bind to the colchicine binding site of tubulin. rsc.org

Lumazine (B192210) synthase is an enzyme involved in the riboflavin (B1680620) biosynthesis pathway in microorganisms, but absent in humans, making it a potential target for antimicrobial agents. nih.govnih.gov In-silico docking studies have suggested that [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives can interact with and inhibit Mycobacterium tuberculosis lumazine synthase through hydrogen bonding, hydrophobic, and aromatic interactions. nih.gov This highlights the potential of this scaffold in developing new anti-infective drugs. nih.govnih.gov

The planar nature of the imidazo[4,5-c]pyridine ring system allows some of its derivatives to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Studies on pyridine-benzimidazole-based copper complexes have demonstrated strong binding to DNA through intercalation. nih.gov These complexes were shown to cleave plasmid DNA and, at the cellular level, induce DNA damage, leading to cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound are limited, the general ability of the parent scaffold to interact with nucleic acids is a key aspect of its biological activity. The structural similarity to purines suggests that these compounds can act as purine (B94841) analogs and interfere with nucleic acid metabolism. mdpi.comnih.gov

Enzyme Inhibition Studies

Cellular Pathway Modulation by Imidazo[4,5-c]pyridine Analogs

By interacting with various biomolecular targets, imidazo[4,5-c]pyridine derivatives can modulate a range of cellular signaling pathways crucial for cell survival, proliferation, and inflammation.

The inhibition of kinases like those in the Src family, PI3K/Akt, and MAPK pathways can disrupt signaling cascades that are often hyperactive in cancer cells, leading to reduced proliferation and induction of apoptosis. nih.govsemanticscholar.orgresearchgate.net

Imidazo[1,2-a]pyridine derivatives have been shown to modulate the intracellular redox state and inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells, promoting an antiproliferative effect. researchgate.net

Derivatives of 1H-Imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins. acs.org This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, suggesting a therapeutic potential for conditions like neuropathic pain. acs.org

The ability of these compounds to inhibit tubulin polymerization directly impacts the cell cycle, causing an arrest in the G2/M phase and ultimately leading to apoptotic cell death in cancer cells. rsc.org

Computational Chemistry and Molecular Modeling for Imidazo 4,5 C Pyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of imidazo[4,5-c]pyridine derivatives. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of these molecules. researchgate.net DFT calculations allow for the optimization of the molecular geometry, providing accurate information on bond lengths and angles. dergipark.org.tr

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

These calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets. researchgate.netdergipark.org.tr

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

Parameter Description Significance in Imidazo[4,5-c]pyridine Systems
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting capability of the molecule.
Energy Gap (ΔE) The energy difference between LUMO and HOMO. A smaller gap implies higher reactivity and polarizability. nih.gov
Chemical Hardness Resistance to change in electron distribution. Calculated from HOMO and LUMO energies; higher hardness indicates greater stability. researchgate.net

| Chemical Potential | The escaping tendency of electrons from a stable system. | Related to the molecule's electronegativity. |

Note: Specific energy values are dependent on the exact derivative and the computational method/basis set used.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For imidazo[4,5-c]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to understand the structural requirements for a specific biological activity, such as enzyme inhibition. nih.gov

In a typical QSAR study, a dataset of imidazo[4,5-c]pyridine analogues with known biological activities (e.g., IC50 values) is compiled. semanticscholar.org The three-dimensional structures of these molecules are aligned, and various molecular descriptors (steric, electrostatic, hydrophobic, etc.) are calculated. nih.gov A statistical model is then developed to relate these descriptors to the observed activity.

The resulting QSAR models can:

Identify key structural features that enhance or diminish biological activity.

Predict the activity of newly designed, unsynthesized compounds. nih.gov

Guide the optimization of lead compounds to improve their potency.

For instance, a QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors revealed the importance of steric and electrostatic fields for inhibitory activity, providing a robust model for designing new compounds with enhanced potency. nih.gov These models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets to ensure their predictive power. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Imidazo[4,5-c]pyridine Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For imidazo[4,5-c]pyridine derivatives, docking studies are instrumental in elucidating their binding modes within the active sites of enzymes like Cyclin-Dependent Kinase 2 (CDK2) or COX-2. nih.govnih.gov The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the protein, with each pose being scored based on its steric and energetic complementarity. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govplos.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and confirming the stability of key interactions identified in the docking study. plos.org For example, MD simulations of a potent 3H-imidazo[4,5-c]pyridine-based CDK2 inhibitor confirmed that the ligand remained stably bound in the active site, validating the binding mode predicted by docking. nih.gov

Prediction of Molecular Interactions and Binding Affinities

A primary outcome of molecular docking and MD simulations is the detailed prediction of molecular interactions between the imidazo[4,5-c]pyridine ligand and its biological target. researchgate.net These interactions are crucial for determining the binding affinity and selectivity of the compound.

Key interactions typically observed include:

Hydrogen Bonds: The nitrogen atoms within the imidazo[4,5-c]pyridine core are excellent hydrogen bond acceptors and donors, often forming critical interactions with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: Substituted groups on the imidazo[4,5-c]pyridine ring can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

The binding affinity is often estimated using scoring functions within the docking software, which provide a numerical value (e.g., kcal/mol) that ranks different ligands based on their predicted binding strength. researchgate.netplos.org These predictions help prioritize which novel imidazo[4,5-c]pyridine derivatives should be synthesized and tested experimentally, thereby streamlining the drug discovery process.

Table 2: Common Molecular Interactions for Imidazo[4,5-c]pyridine Ligands in Protein Active Sites

Interaction Type Description Example Amino Acid Residues
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). Lysine, Aspartic Acid, Serine
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein. Leucine, Valine, Alanine
π-π Stacking Non-covalent interaction between aromatic rings. Phenylalanine, Tyrosine, Tryptophan

| Salt Bridge | Combination of hydrogen bonding and electrostatic interactions between charged groups. | Arginine, Histidine, Glutamic Acid |

Advanced Spectroscopic and Analytical Characterization Techniques in Imidazo 4,5 C Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of the imidazo[4,5-c]pyridine scaffold, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of an imidazo[4,5-c]pyridine derivative, the protons on the pyridine (B92270) ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts are influenced by the electronic effects of substituents on the bicyclic system. For 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine , one would expect to see signals corresponding to the aromatic protons of the pyridine ring and sharp singlets in the aliphatic region corresponding to the two methyl groups. The N-methyl group would likely appear at a slightly different chemical shift compared to the C-methyl group due to the differing electronic environments.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazo[4,5-b]pyridine Derivative (Data for 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine, provided for illustrative purposes) nih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyridine CH8.40 (dd), 8.07 (dd), 7.26 (m)144.2, 135.6, 118.9
Phenyl CH7.83-7.79 (m), 7.56-7.54 (m)130.6, 129.3, 129.0, 127.6
N-CH₂4.55 (t)41.5
CH₂3.32 (t), 2.14 (quint)69.7, 30.1
O-CH₃3.18 (s)58.9
Imidazole (B134444) C-155.0, 149.1

Note: This data is for a related compound and serves to illustrate the typical chemical shift ranges for the imidazopyridine core.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely involve the loss of methyl radicals or other small neutral molecules, providing further structural information. While experimental mass spectral data for this compound is not available in the provided search results, predicted mass-to-charge ratios (m/z) for the related isomer, 2,3-dimethyl-3H-imidazo[4,5-b]pyridine, can be found. For this isomer, the predicted m/z for the protonated molecule [M+H]⁺ is 148.08693. nih.gov

Table 2: Predicted Mass Spectrometry Data for the Isomeric 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine nih.gov

Adduct Predicted m/z
[M+H]⁺148.08693
[M+Na]⁺170.06887
[M-H]⁻146.07237
[M]⁺147.07910

Note: This data is predicted for an isomer and is presented to give an indication of the expected m/z values.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic rings.

Specifically, the aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl groups would appear in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the fused pyridine and imidazole rings are expected to give rise to a series of bands in the 1400-1650 cm⁻¹ region. While a specific spectrum for this compound is not available, the IR spectrum of a related compound, 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, shows characteristic bands at 2962 and 2927 cm⁻¹ (C-H stretch), 1604 cm⁻¹ (C=N/C=C stretch), and 1456 cm⁻¹ (C=C stretch). nih.gov

Table 3: Representative IR Absorption Bands for a Related Imidazo[4,5-b]pyridine Derivative (Data for 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine) nih.gov

Vibrational Mode Wavenumber (cm⁻¹)
C-H Stretch (aliphatic)2962, 2927
C=N / C=C Stretch1604
C=C Stretch (aromatic)1456
C-H Bend1381, 1278

Note: This data is for a related compound and is intended to show the characteristic regions for IR absorption in imidazopyridines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of This compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

Although no crystal structure for this compound is reported in the search results, studies on related imidazo[4,5-b]pyridine derivatives have been conducted. For example, the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine revealed that the imidazopyridine moiety is not perfectly planar. dtic.milnih.gov Such studies provide valuable insights into the solid-state conformation and packing of this class of compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is derived from the X-ray crystallographic data.

Table 4: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Imidazo[4,5-b]pyridine Derivative (Data for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine) dtic.milnih.gov

Interaction Type Contribution (%)
H···H42.2
H···C/C···H23.1
H···Br/Br···H22.3

Note: This data is for a related compound and illustrates the kind of information obtained from Hirshfeld surface analysis.

Future Perspectives and Emerging Research Avenues for 2,3 Dimethyl 3h Imidazo 4,5 C Pyridine Research

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The foundation of advancing imidazo[4,5-c]pyridine research lies in the ability to synthesize structurally diverse and complex derivatives. While classical methods often involve the condensation of diamines with carboxylic acids or aldehydes, future efforts will concentrate on more efficient and versatile synthetic strategies. mdpi.com

Emerging synthetic approaches include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and can improve yields for key condensation steps, enabling the rapid production of compound libraries. nih.gov

Tandem and One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as a tandem SNAr reaction followed by in-situ reduction and heteroannulation, offer a streamlined and environmentally friendly route to functionalized imidazo[4,5-c]pyridines. acs.org

Catalyst Innovation: The exploration of novel catalysts, such as ytterbium triflate or reusable clay-based catalysts, can improve reaction efficiency and regioselectivity, which is crucial for controlling the final structure of the derivatives. mdpi.com

Multi-component Reactions: Three-component reactions, such as the aza-Friedel–Crafts reaction, allow for the efficient, one-pot assembly of complex molecules from simple starting materials, offering high atom economy and rapid access to diverse chemical libraries. nih.gov

These advanced synthetic routes will be instrumental in creating novel derivatives of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine with intricate substitutions necessary for fine-tuning their biological activity.

Advanced Scaffold Derivatization for Enhanced Target Selectivity and Potency

A primary goal in modern drug discovery is to develop compounds that are not only potent but also highly selective for their intended biological target to minimize off-target effects. For imidazo[4,5-c]pyridine derivatives, which often target the highly conserved ATP-binding sites of kinases, achieving selectivity is a significant challenge. nih.gov Future research will focus on advanced scaffold derivatization guided by detailed structure-activity relationship (SAR) studies.

By systematically modifying substituents at various positions on the imidazo[4,5-c]pyridine core, researchers can dramatically alter a compound's affinity and selectivity for different kinases. For example, studies on the closely related imidazo[4,5-c]pyridin-2-one scaffold have shown that specific substitutions on the 6-anilino ring can confer high selectivity for DNA-dependent protein kinase (DNA-PK) over other kinases like PI3Kα and mTOR. nih.govacs.org The introduction of small polar groups or hydrogen bond acceptors at specific positions can lead to sharp increases in potency and selectivity. acs.org

Similarly, derivatization of the imidazo[4,5-b]pyridine scaffold has yielded potent and selective inhibitors of Aurora kinases by exploiting key amino acid differences (e.g., Thr217) in the ATP-binding pocket between kinase isoforms. acs.org This knowledge-driven approach, where specific functional groups are introduced to interact with unique features of the target protein, will guide the future design of this compound derivatives with superior potency and precisely tailored selectivity.

Table 1: Impact of Substituents on Kinase Selectivity of Imidazo[4,5-c]pyridine Scaffolds
ScaffoldTarget KinaseKey Substitution PositionEffect of SubstitutionReference
Imidazo[4,5-c]pyridin-2-oneDNA-PK4-position of 6-anilino ringIntroduction of small polar groups (e.g., 4-OMe, 4-Cl) sharply increases potency and selectivity over PI3Kα and mTOR. nih.govacs.org
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (Src, Fyn)N3 positionSubstitution with a 4-phenoxyphenyl group resulted in potent kinase inhibition in the submicromolar range. nih.gov
Imidazo[4,5-b]pyridineAurora-AC7 positionDerivatization guided by computational modeling to target Thr217 led to highly selective inhibitors of Aurora-A over Aurora-B. acs.org

Integration of Multi-Omics Data in Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is critical for its development as a therapeutic agent. Future research will move beyond simple target-based assays and integrate multi-omics approaches to build a comprehensive picture of how this compound derivatives affect cellular systems. This involves combining genomics, transcriptomics, proteomics, and metabolomics data. mdpi.com

For instance, NMR-based metabolomics has been successfully used to study the effects of tetracyclic imidazo[4,5-b]pyridine derivatives on cancer cells. nih.gov This analysis revealed significant changes in the metabolism of essential amino acids and glycerophospholipids, providing crucial insights into the metabolic pathways perturbed by the compound. nih.gov

By integrating data from different omics layers, researchers can:

Confirm On-Target Effects: Correlate target inhibition with downstream changes in gene expression (transcriptomics) and protein phosphorylation (proteomics).

Uncover Off-Target Activities: Identify unexpected changes in cellular pathways that could lead to side effects or provide opportunities for drug repurposing.

Identify Biomarkers: Discover genetic or metabolic signatures that predict which patient populations are most likely to respond to treatment.

Elucidate Resistance Mechanisms: Analyze how cells adapt to long-term exposure to a compound, revealing pathways that contribute to drug resistance.

This systems-level approach provides a holistic view of a drug's impact, enabling a more rational and informed drug development process. mdpi.com

Computational Design and De Novo Synthesis of Targeted Ligands

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery. For the this compound scaffold, these in silico methods will accelerate the design of novel, highly targeted ligands. Techniques like molecular docking, homology modeling, and quantitative structure-activity relationship (QSAR) analysis are already being applied to the broader imidazopyridine class to predict how different derivatives will interact with their protein targets. researchgate.netnih.govmdpi.com

Future directions in this area will involve:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins (like kinases) to design derivatives that fit perfectly into the binding site and form optimal interactions. This approach has been used to guide the design of potent c-Met kinase inhibitors based on an imidazolopyridine scaffold. nih.gov

Scaffold Hopping: Computationally identifying novel core structures, such as the imidazo[4,5-c]pyridine-2-one scaffold, that can mimic the binding interactions of known inhibitors while offering new intellectual property and improved properties. nih.govacs.org

De Novo Design: Employing algorithms to design entirely new molecules from scratch that are optimized for a specific target. This allows for the exploration of a much wider chemical space than is possible through traditional library synthesis alone.

These computational strategies reduce the reliance on costly and time-consuming trial-and-error synthesis, enabling a more focused and efficient search for potent and selective drug candidates.

Exploration of Imidazo[4,5-c]pyridine Derivatives as Chemical Biology Tools

Beyond their direct therapeutic potential, highly potent and selective inhibitors are invaluable as chemical biology tools, or "probes," to dissect complex biological processes. The development of this compound derivatives with exquisite selectivity for a single biological target (e.g., a specific kinase) will provide powerful reagents for basic research.

These chemical probes can be used to:

Validate Drug Targets: Confirm that inhibiting a specific protein produces a desired cellular effect, which is a critical step in target validation.

Dissect Signaling Pathways: Inhibit a specific kinase at a precise time to understand its exact role within a complex cellular signaling network. nih.gov

Study Protein Function: Use the inhibitor to study the physiological and pathological consequences of blocking a single protein's function in cells and animal models.

The ability of imidazo[4,5-c]pyridine derivatives to potently inhibit key enzymes like DNA-PK, Src family kinases, and PARP makes them ideal candidates for development into chemical probes. mdpi.comnih.govnih.govnih.gov Creating highly selective probes from the this compound scaffold will not only advance our understanding of fundamental biology but also pave the way for the next generation of targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions using precursors like 2-aminoimidazoles and functionalized pyridines. For example, condensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles in ethanol under reflux (with piperidine as a catalyst) yields imidazodipyridines, which can be further modified . Optimizing solvent polarity (e.g., DMF/EtOH mixtures) and reaction time (3–6 hours) improves crystallinity and yield (typically 60–75%) .

Q. How can spectroscopic techniques (NMR, UV-Vis) characterize the structure of this compound derivatives?

  • Methodology :

  • ¹H NMR : The anomeric proton in glycosylated derivatives shows a downfield shift (δ ~7.8–8.0 ppm) due to electron withdrawal by adjacent heteroatoms .
  • UV-Vis : Absorption maxima at 290–310 nm (pH-dependent) indicate π→π* transitions in the conjugated heterocyclic system .
  • IR : Vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) confirm tautomeric forms .

Q. What are the stability challenges of this compound under acidic/basic conditions?

  • Methodology : The compound degrades in refluxing 0.01N NaOH (50% decomposition in 135 minutes) via ring-opening, detected by UV absorption loss at 310 nm . Stabilization requires anhydrous storage at ≤4°C and avoidance of prolonged exposure to polar protic solvents .

Q. What pharmacological relevance does this compound hold in current research?

  • Methodology : Derivatives act as SSAO (semicarbazide-sensitive amine oxidase) inhibitors, implicated in neuroinflammation and cardiovascular diseases. Structure-activity relationship (SAR) studies prioritize substitutions at C-4 and C-6 positions for enhanced binding . In vitro assays (e.g., enzyme inhibition IC₅₀) guide lead optimization .

Advanced Research Questions

Q. How do DFT studies contribute to understanding the electronic properties of this compound?

  • Methodology : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, revealing nucleophilic sites at N-1 and C-6. These correlate with regioselectivity in electrophilic substitutions (e.g., bromination at C-4) .

Q. What mechanistic insights explain failed cyclization attempts during synthesis?

  • Methodology : Cyclization failures (e.g., using HCl/MeOH) arise from steric hindrance by methyl groups at C-2/C-3, destabilizing transition states. Successful routes employ mild bases (NaOEt) to deprotonate intermediates, facilitating ring closure .

Q. How does tautomerism affect the reactivity of this compound?

  • Methodology : Tautomeric equilibria between 1H- and 3H-forms are quantified via variable-temperature NMR. The 3H-tautomer dominates in DMSO-d₆ (ΔG ≈ 1.2 kcal/mol), influencing hydrogen-bonding interactions in crystal packing .

Q. What strategies mitigate decomposition during functionalization?

  • Methodology : Protecting groups (e.g., acetyl for NH) prevent oxidation during halogenation. For example, bromination of 4-acetamido derivatives with NBS in DMF retains >80% integrity . LC-MS monitors degradation products in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.